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  • Product: 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide
  • CAS: 1289059-55-7

Core Science & Biosynthesis

Foundational

"potential therapeutic targets of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide"

Executive Summary: The Picolinamide Pharmacophore The compound 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CAS: 1289059-55-7) represents a highly privileged scaffold in medicinal chemistry, specifically belonging t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Picolinamide Pharmacophore

The compound 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CAS: 1289059-55-7) represents a highly privileged scaffold in medicinal chemistry, specifically belonging to the picolinamide (pyridine-2-carboxamide) class. While often utilized as a versatile intermediate for cross-coupling reactions due to the 5-bromo handle, the molecule itself possesses intrinsic biological activity driven by its ability to act as a bidentate metal chelator.

This guide analyzes the compound’s potential therapeutic targets, prioritizing HIF-Prolyl Hydroxylase (HIF-PH) enzymes, while also evaluating its utility in targeting HPK1 and bacterial Urease . The analysis is grounded in Structure-Activity Relationship (SAR) logic, defining this molecule as a potent "fragment lead" or chemical probe.

Physicochemical Profile & Binding Logic[1]

To understand the targets, we must first define the "warhead" mechanism of the molecule.

FeatureChemical FunctionBiological Interaction
Pyridine Nitrogen (

)
Electron donorMetal coordination (Fe²⁺, Zn²⁺, Ni²⁺)
Amide Oxygen (

)
Electron donorMetal coordination (Bidentate chelate with

)
2-Hydroxyethyl Tail H-bond donor/acceptorMimics 2-oxoglutarate C5-carboxylate; improves solubility
5-Bromo Substituent Hydrophobic/Halogen bondOccupies hydrophobic pockets; synthetic handle for SAR expansion
Mechanism of Action: Bidentate Chelation

The core mechanism for this molecule is the formation of a stable 5-membered chelate ring with a metal ion in an enzyme's active site. This mimics the binding mode of 2-oxoglutarate (2-OG) , the natural cofactor for Fe(II)-dependent dioxygenases.

Primary Target: HIF-Prolyl Hydroxylase Domain (PHD) Enzymes[2][3][4]

The most authoritative therapeutic target for 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is the HIF-Prolyl Hydroxylase (PHD1, PHD2, PHD3) family.

Therapeutic Context: Anemia & Ischemia

Inhibiting PHDs stabilizes Hypoxia-Inducible Factor (HIF-α) , leading to the endogenous production of Erythropoietin (EPO).[1][2][3] This is the validated mechanism of approved drugs like Vadadustat and Enarodustat , which share the picolinamide core.

Molecular Docking & Binding Hypothesis

The molecule acts as a 2-OG competitive inhibitor .

  • Metal Binding: The pyridine nitrogen and amide carbonyl oxygen chelate the active site Fe(II) , displacing the water molecule required for the hydroxylation reaction.

  • Substrate Mimicry: The N-(2-hydroxyethyl) tail extends towards the Arg383 (in PHD2) residue, mimicking the C5-carboxylate interaction of 2-oxoglutarate, though with lower affinity than a full carboxylate, making it a tunable probe.

  • Hydrophobic Interaction: The 5-bromo group sits in a hydrophobic pocket usually occupied by the aromatic rings of more complex inhibitors (e.g., the chlorophenyl of Vadadustat).

Experimental Validation Protocol (HIF-PH Inhibition)
  • Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagents: Biotinylated HIF-1α peptide, Europium-labeled anti-HIF antibody, Recombinant PHD2 enzyme.

Step-by-Step Protocol:

  • Enzyme Prep: Dilute recombinant PHD2 (5 nM final) in assay buffer (50 mM Tris-HCl pH 7.5, 50 µM FeSO₄, 100 µM Ascorbate).

  • Compound Addition: Dispense 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (serial dilution 1 nM – 100 µM) into 384-well plates.

  • Reaction Start: Add Biotin-HIF-1α peptide (substrate) and 2-oxoglutarate (cofactor, at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled antibody and Streptavidin-APC.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm). A decrease in signal indicates inhibition of hydroxylation (stabilization of the peptide).

Secondary Target: Hematopoietic Progenitor Kinase 1 (HPK1)

Recent literature identifies pyridine-2-carboxamide derivatives as potent inhibitors of HPK1 (MAP4K1) , a negative regulator of T-cell activation.

Therapeutic Context: Immuno-Oncology

Inhibition of HPK1 enhances the immune system's ability to attack tumors. This molecule serves as a "hinge binder" fragment.

Binding Mechanism
  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Cys or Met residues).

  • Gatekeeper Interaction: The 5-bromo substituent is positioned to interact with the gatekeeper residue, determining selectivity against other kinases.

Tertiary Target: Bacterial Urease

The picolinamide scaffold is also a known inhibitor of Urease , a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori.

Mechanism
  • Ni(II) Chelation: The picolinamide moiety chelates the bi-nickel center in the urease active site, preventing urea hydrolysis.

  • Therapeutic Utility: Treatment of peptic ulcers and enhancing the efficacy of antibiotics in acidic environments.

Pathway Visualization

The following diagram illustrates the primary signaling pathway (HIF-PH Inhibition) triggered by the compound.

HIF_Pathway Compound 5-bromo-N-(2-hydroxyethyl) pyridine-2-carboxamide PHD2 PHD2 Enzyme (Fe2+ Dependent) Compound->PHD2 Inhibits (Chelation) HIF_Alpha HIF-1α / HIF-2α (Subunit) Compound->HIF_Alpha Stabilizes PHD2->HIF_Alpha Hydroxylates (Normoxia) VHL VHL Complex (E3 Ligase) HIF_Alpha->VHL Recognized by Nucleus Nuclear Translocation HIF_Alpha->Nucleus Accumulates Proteasome Proteasomal Degradation VHL->Proteasome Targets for HRE HRE Binding (DNA) Nucleus->HRE EPO EPO Gene Expression HRE->EPO Upregulation

Caption: Mechanism of HIF stabilization via PHD2 inhibition by the picolinamide scaffold.

Comparative Analysis of Targets

Target FamilyBinding ModeTherapeutic PotentialDevelopment Status
HIF-PH (PHD1-3) Fe(II) Chelation + 2-OG MimicryAnemia (CKD), IschemiaHigh (Scaffold validated by Vadadustat)
HPK1 Kinase ATP-Hinge BindingCancer ImmunotherapyModerate (Requires SAR optimization)
Urease Ni(II) ChelationH. pylori InfectionModerate (Bacterial resistance concern)
MMP Enzymes Zn(II) ChelationMetastasis, InflammationLow (High toxicity risk due to selectivity issues)

Strategic Recommendations for Researchers

If utilizing 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in a drug discovery campaign:

  • Use as a Fragment: The molecule is an ideal "fragment" (MW ~245 Da). The 5-bromo position is chemically active. Perform Suzuki-Miyaura coupling at the 5-position to introduce aryl groups that reach the deep hydrophobic pockets of PHD2 or HPK1.

  • Modify the Tail: The 2-hydroxyethyl tail is hydrophilic. To increase cell permeability, consider esterifying the hydroxyl group (prodrug strategy) or replacing it with a glycine motif to better mimic 2-oxoglutarate.

  • Control Assays: Always run a "metal rescue" experiment. If adding excess Fe(II) abolishes the inhibitor's activity, the mechanism is confirmed as chelation-dependent.

References

  • Gupta, N. et al. (2019). Discovery and structural characterization of pyridine-2-carboxamide derivatives as potent HIF-prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry.

  • Yeh, T. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.[4][3]

  • Rabinowitz, M.H. (2016). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry.

  • Modi, A. et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals (Basel).

  • PubChem Compound Summary. (2025). 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CID 53626263). National Center for Biotechnology Information.

Sources

Exploratory

"5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Authored by a Senior Application Scientist Preamble: The Pyridine-2-Carboxamide Scaffold as a Privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Authored by a Senior Application Scientist

Preamble: The Pyridine-2-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The pyridine-2-carboxamide core is a recurring structural motif in modern medicinal chemistry, recognized for its ability to engage with a diverse array of biological targets through a combination of hydrogen bonding, metal chelation, and aromatic interactions. Its prevalence in clinically relevant molecules and advanced drug candidates underscores its status as a "privileged scaffold." Compounds incorporating this moiety have demonstrated efficacy in oncology, infectious diseases, and inflammatory conditions.[1][2][3] The subject of this guide, 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, is a novel entity within this chemical class. While its specific mechanism of action is yet to be fully elucidated, the extensive body of research on analogous structures provides a robust framework for a systematic investigation into its biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-pronged approach to unraveling the mechanism of action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, from initial physicochemical characterization to in-depth cellular and biochemical profiling. The experimental workflows described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Section 1: Physicochemical Properties and Initial Assessment

A foundational understanding of a compound's physicochemical properties is paramount, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and can offer early clues into its potential biological behavior.

In Silico Profiling

Prior to extensive wet-lab experimentation, a computational assessment of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is recommended. This provides a baseline for its drug-like properties.

PropertyPredicted ValueImplication
Molecular Weight~261.1 g/mol Compliant with Lipinski's Rule of 5 (Ro5)
cLogP~1.5Indicates good oral bioavailability potential
Hydrogen Bond Donors2Compliant with Ro5
Hydrogen Bond Acceptors3Compliant with Ro5
Polar Surface Area (PSA)~69 ŲSuggests good cell permeability

Note: These are estimated values and should be experimentally verified.

Experimental Verification

The predicted properties should be confirmed through standard experimental techniques to ensure the quality and purity of the compound.

Protocol 1: Compound Quality Control and Physicochemical Property Determination
  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Rationale: To confirm the identity and purity of the compound. A purity of >95% is recommended for biological assays.

  • Solubility Determination:

    • Technique: Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS) and relevant biological media.

    • Rationale: Poor solubility can lead to misleading results in biological assays.

  • Lipophilicity Measurement:

    • Technique: LogD7.4 determination using a shake-flask method or reverse-phase HPLC.

    • Rationale: To understand the compound's partitioning behavior between aqueous and lipid environments, which influences membrane permeability.

Section 2: Hypothesis Generation - Potential Mechanisms of Action

Based on the pyridine-2-carboxamide scaffold, several plausible mechanisms of action can be hypothesized. This class of compounds has been shown to act as enzyme inhibitors, targeting a range of protein families.[1][2][4][5]

Kinase Inhibition

The pyridine-2-carboxamide moiety is a common feature in kinase inhibitors.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Potential Targets: Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, is a notable target for this scaffold.[1][6] Other kinases could also be potential targets.

  • Therapeutic Implication: Inhibition of kinases like HPK1 can enhance anti-tumor immunity.[6]

Metalloprotease Inhibition

The nitrogen and oxygen atoms of the carboxamide group can chelate metal ions in the active sites of metalloenzymes.

  • Potential Targets: Urease, a nickel-containing enzyme, is a known target for pyridine carboxamide derivatives.[4] Inhibition of bacterial urease is a strategy for treating infections.

  • Therapeutic Implication: Development of novel antibacterial agents.[4]

Phosphatase Inhibition

Protein tyrosine phosphatases are another class of enzymes that can be targeted by this scaffold.

  • Potential Targets: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is an allosteric enzyme that is a key node in growth factor signaling pathways.[2]

  • Therapeutic Implication: SHP2 inhibitors have shown promise as anti-cancer agents.[2]

Proteasome Inhibition

The proteasome is a multi-subunit protease complex responsible for protein degradation.

  • Potential Targets: The β5 subunit of the 20S proteasome has been identified as a target for piperidine carboxamides in Plasmodium falciparum.[3]

  • Therapeutic Implication: Development of new anti-malarial drugs.[3]

Proposed Signaling Pathways for Investigation

Caption: Potential signaling pathways targeted by 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide.

Section 3: Experimental Workflow for Mechanism of Action Deconvolution

A systematic, tiered approach is recommended to efficiently identify the molecular target and elucidate the mechanism of action.

Tier 1: Broad Phenotypic Screening

The initial step is to assess the compound's activity in a variety of cell-based assays to gain a broad understanding of its biological effects.

G Compound Compound Phenotypic Screening Phenotypic Screening Compound->Phenotypic Screening Cancer Cell Line Panel Cancer Cell Line Panel Phenotypic Screening->Cancer Cell Line Panel Antimicrobial Assays Antimicrobial Assays Phenotypic Screening->Antimicrobial Assays Immunomodulation Assays Immunomodulation Assays Phenotypic Screening->Immunomodulation Assays Data Analysis Data Analysis Cancer Cell Line Panel->Data Analysis Antimicrobial Assays->Data Analysis Immunomodulation Assays->Data Analysis Hypothesis Generation Hypothesis Generation Data Analysis->Hypothesis Generation

Caption: Tier 1 experimental workflow for broad phenotypic screening.

Protocol 2: Cancer Cell Line Proliferation Assay
  • Cell Lines: A panel of cancer cell lines from different tissues (e.g., NCI-60 panel).

  • Method: Seed cells in 96-well plates and treat with a dose-response of the compound for 72 hours.

  • Readout: Cell viability assessed using a resazurin-based assay (e.g., CellTiter-Blue).

  • Rationale: To identify if the compound has anti-proliferative effects and if there is any tissue-specific selectivity.

Protocol 3: Antimicrobial Susceptibility Testing
  • Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi.

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Rationale: To assess the compound's potential as an antimicrobial agent, which could be indicative of urease or other microbial enzyme inhibition.[4]

Tier 2: Target Identification and Validation

Based on the results of the phenotypic screens, more focused experiments can be designed to identify the specific molecular target(s).

3.2.1 Affinity-Based Proteomics

If the compound shows potent cellular activity, affinity-based proteomics can be used to directly identify its binding partners.

Protocol 4: Chemical Proteomics for Target Identification
  • Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the probe with cell lysate from a sensitive cell line.

  • Affinity Capture: Capture the probe and its binding partners using streptavidin beads.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Rationale: This unbiased approach can identify novel targets.

3.2.2 Focused Enzyme Inhibition Assays

Based on the scaffold's known targets, a panel of enzyme inhibition assays should be performed.

Target ClassSpecific Enzymes to TestAssay Principle
KinasesHPK1, LCK, GCKADP-Glo, LanthaScreen
PhosphatasesSHP2, PTP1BDiFMUP-based fluorescence assay
MetalloproteasesJack bean ureaseBerthelot (indophenol) method
Proteasomes20S proteasomeFluorogenic substrate cleavage
Protocol 5: In Vitro HPK1 Kinase Assay
  • Reagents: Recombinant human HPK1 enzyme, ATP, and a suitable substrate peptide.

  • Method: Perform the assay in a 384-well plate with a dose-response of the compound.

  • Readout: Measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo).

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

  • Rationale: To directly assess the inhibitory activity of the compound against a high-priority potential target.[1][6]

Tier 3: Cellular Mechanism of Action and Target Engagement

Once a primary target is identified and validated, the next step is to confirm that the compound engages this target in a cellular context and that this engagement leads to the observed phenotype.

G Validated Target Validated Target Target Engagement Assay Target Engagement Assay Validated Target->Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis Validated Target->Downstream Signaling Analysis Mechanism Confirmation Mechanism Confirmation Target Engagement Assay->Mechanism Confirmation Downstream Signaling Analysis->Mechanism Confirmation Cellular Phenotype Rescue Cellular Phenotype Rescue Cellular Phenotype Rescue->Mechanism Confirmation

Caption: Tier 3 workflow for cellular mechanism of action studies.

Protocol 6: Cellular Thermal Shift Assay (CETSA)
  • Method: Treat intact cells with the compound, followed by heating to a range of temperatures.

  • Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Readout: Quantify the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Rationale: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature, thus confirming target engagement in cells.

Protocol 7: Western Blot Analysis of Downstream Signaling
  • Method: Treat cells with the compound for various times and at different concentrations.

  • Analysis: Prepare cell lysates and perform Western blotting for the target protein and its downstream signaling partners (e.g., phospho-SLP-76 for HPK1, phospho-ERK for SHP2).

  • Rationale: To confirm that target engagement by the compound leads to the expected modulation of downstream signaling pathways.

Conclusion and Forward Look

The pyridine-2-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutics. This guide provides a systematic and scientifically rigorous framework for elucidating the mechanism of action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. By progressing through the tiers of experimentation outlined—from broad phenotypic screening to specific target engagement and downstream signaling analysis—researchers can build a comprehensive understanding of the compound's biological activity. The insights gained will be invaluable for its further development as a potential therapeutic agent.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02421][1]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39581452/][6]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ProQuest. [URL: https://www.proquest.com/openview/f0e0b3b1e3e0a1c3b1e8e8e8e8e8e8e8/1?pq-origsite=gscholar&cbl=2043189][4]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11791599/][5]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39502847/][2]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796839/]
  • 5-bromo-n-(2-hydroxyethyl)pyridine-3-carboxamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023774]
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8805562/][3]

  • Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab. [URL: https://www.scripps.edu/baran/wp-content/uploads/2022/01/GM-20220122-BS.pdf]
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10515123/]
  • P&D Compounds. Probes & Drugs. [URL: https://www.probes-drugs.org/compounds]
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318080/]
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/889]
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500121/]
  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SYNTHESIS%2C-CHARACTERIZATION%2C-POM-ANALYSES-AND-OF-Khan-Hussain/b2383c50058b88d22797e8e5e8e8e8e8e8e8e8e8]
  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. MDPI. [URL: https://www.mdpi.com/1422-0067/25/4/2221]
  • A 5-Br-1-Propylisatin Derivative as a Promising BRD9 Ligand: Insights from Computational and STD NMR Investigation. MDPI. [URL: https://www.mdpi.com/1424-8247/17/2/194]
  • Publications and Patents. Baylor Synthesis and Drug-Lead Discovery Laboratory. [URL: https://sites.baylor.
  • CHEMBL1181770 profile page. Open Targets Platform. [URL: https://platform.opentargets.org/target/CHEMBL1181770]
  • PPD expands capabilities in early development. Drug Discovery News. [URL: https://www.drugdiscoverynews.com/ppd-expands-capabilities-in-early-development-15243]
  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22900977/]
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650211/]
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215901/]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chemical Probe 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Document ID: AN-PCP-BR-01 Version: 1.0 Prepared By: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (here...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PCP-BR-01 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (hereafter designated as PCP-Br-01 ) as a chemical probe for biological research and drug discovery. The pyridine-2-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of kinases and urease.[1][2] This guide details the physicochemical properties of PCP-Br-01, outlines the principles for its rigorous use, and provides detailed, field-tested protocols for target engagement and validation in both biochemical and cellular contexts. The objective is to empower researchers to employ this probe effectively, ensuring data integrity and accelerating the elucidation of complex biological pathways.

Probe Profile and Physicochemical Properties

A thorough understanding of a chemical probe's properties is fundamental to experimental design and data interpretation. PCP-Br-01 is a synthetically accessible small molecule designed for high-throughput screening and detailed mechanistic studies.

Table 1: Physicochemical Properties of PCP-Br-01

PropertyValueSource
IUPAC Name 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide[3]
CAS Number 1289059-55-7[3]
Molecular Formula C₈H₉BrN₂O₂[4]
Molecular Weight 245.08 g/mol [3]
Monoisotopic Mass 243.98474 Da[4]
Predicted XlogP 0.5[4]
Solubility Soluble in DMSO (>25 mg/mL), DMF; Insoluble in water.[5]
Rationale for Core Structure

The pyridine-2-carboxamide core is a versatile scaffold. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the carboxamide linker provides a rigid vector to position functional groups. The 5-bromo substituent offers a potential halogen bond donor and can occupy specific hydrophobic pockets within a protein target, often contributing to enhanced potency and selectivity.[6] The N-(2-hydroxyethyl) side chain provides a critical hydrogen bond donor/acceptor motif, which is frequently involved in anchoring ligands to the hinge region of kinase ATP-binding pockets.

Synthetic Accessibility

PCP-Br-01 can be readily synthesized via a standard amidation reaction, allowing for the straightforward creation of analogs for structure-activity relationship (SAR) studies and the development of negative controls.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Final Product A 5-Bromopicolinic Acid D Amide Coupling in Solvent (e.g., DMF) A->D B 2-Aminoethanol B->D C Coupling Agent (e.g., HATU) Base (e.g., DIPEA) C->D E 5-bromo-N-(2-hydroxyethyl) pyridine-2-carboxamide (PCP-Br-01) D->E

Caption: Representative synthesis workflow for PCP-Br-01.

Guiding Principles for Robust Chemical Probe Application

The utility of a chemical probe is directly proportional to the rigor with which it is validated. Misleading results often arise from using poorly characterized compounds at inappropriate concentrations.[7] We advocate for a "four-pillar" framework to ensure the generation of reliable biological insights.[8]

  • Exposure: The probe must reach its target in the relevant biological system (e.g., cross the cell membrane for intracellular targets).

  • Target Engagement: The probe must be shown to physically bind to its intended target in a native environment (e.g., within a cell).[8]

  • Target Activity Modulation: Binding must translate to a functional consequence, such as inhibition or activation of the target protein.

  • Phenotypic Correlation: The observed cellular or organismal phenotype must correlate with target engagement and activity modulation.

G cluster_workflow Chemical Probe Validation Workflow A Biochemical Assay Potency (IC₅₀) Selectivity Panel B Cellular Target Engagement CETSA / NanoBRET Confirms binding in-cell A->B Proceed if potent & selective C Cellular Functional Assay Western Blot (p-Substrate) Links engagement to function B->C Proceed if engagement is confirmed D Phenotypic Assay Proliferation / Migration Links function to phenotype C->D Correlate EC₅₀ with IC₅₀ E {Validated Biological Insight} D->E Correlate Phenotype with Target Engagement

Caption: The four-pillar validation workflow for chemical probes.

Critical Best Practices:

  • Concentration is Key: The appropriate concentration must be determined empirically for each new system. As a guideline, cell-based assays should be initiated at concentrations no more than 10- to 100-fold above the biochemical IC₅₀ or cellular EC₅₀.[9][10]

  • Use Controls: Always include an inactive structural analog (negative control) to control for off-target or compound-specific effects, and a structurally distinct probe for the same target (orthogonal control) to ensure the observed phenotype is not chemotype-specific.[7]

Potential Biological Applications and Target Hypotheses

Based on its structural motifs, PCP-Br-01 is hypothesized to be a modulator of intracellular signaling pathways, primarily through interaction with ATP-binding proteins.

  • Primary Target Hypothesis: Protein Kinases: The pyridine-2-carboxamide scaffold is present in known potent kinase inhibitors.[1] We hypothesize that PCP-Br-01 may target kinases involved in cell proliferation and survival signaling. The N-(2-hydroxyethyl) group is well-suited to interact with the conserved hinge region of the kinase ATP pocket.

  • Secondary Target Hypothesis: Bromodomains: The acetyl-lysine binding pocket of bromodomains presents another potential target class. The carboxamide moiety could mimic interactions of the acetylated lysine, making PCP-Br-01 a candidate for probing epigenetic mechanisms.[11]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of PCP-Br-01.

Protocol 4.1: Preparation and Handling of Stock Solutions
  • Causality: Accurate and consistent stock solutions are critical for reproducible results. DMSO is the recommended solvent due to the probe's hydrophobicity.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of PCP-Br-01 in anhydrous DMSO.

  • Gently warm and vortex to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Store at -20°C or -80°C, protected from light.

  • When preparing working solutions, ensure the final concentration of DMSO in the assay medium does not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 4.2: In Vitro Target Engagement - Biochemical Kinase Inhibition Assay
  • Causality: This protocol aims to determine the direct inhibitory potency (IC₅₀) of PCP-Br-01 against a purified kinase, providing a fundamental measure of on-target activity.

  • Assay Setup: Use a suitable kinase assay platform (e.g., ADP-Glo™, Promega). Prepare a reaction mixture containing the purified target kinase, its specific substrate, and ATP at its Kₘ concentration in kinase assay buffer.

  • Compound Titration: Perform a serial dilution of the PCP-Br-01 stock solution to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

  • Reaction Initiation: Add the diluted PCP-Br-01 or vehicle (DMSO) to the kinase reaction mixture. Incubate for the recommended time at the appropriate temperature (e.g., 60 minutes at 30°C).

  • Signal Detection: Stop the kinase reaction and measure the output (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
  • Causality: CETSA provides definitive evidence of target binding within the complex milieu of a living cell.[8] Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with PCP-Br-01 at a relevant concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein in each sample using Western blotting or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the PCP-Br-01-treated sample indicates target stabilization and therefore, direct engagement.

G A 1. Treat Cells (Probe vs. Vehicle) B 2. Harvest & Lyse A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Quantify Soluble Target (Western Blot / MS) D->E F Result: Shift in melting curve confirms engagement E->F

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4.4: Downstream Functional Assay - Phospho-Substrate Western Blot
  • Causality: This protocol connects target engagement to a functional consequence by measuring the phosphorylation status of a known downstream substrate of the target kinase.

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling.

  • Inhibition: Treat cells with a dose-response of PCP-Br-01 (e.g., 0.01 to 10 µM) for a predetermined time (e.g., 2 hours).

  • Stimulation: If applicable, stimulate the signaling pathway with an appropriate growth factor or agonist for a short period (e.g., 15 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Blotting: Determine protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

  • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of phosphorylated to total substrate for each condition. Plot this ratio against the probe concentration to determine the EC₅₀.

Data Interpretation and Expected Outcomes

A successful validation campaign for PCP-Br-01 will yield a cohesive dataset linking its biochemical potency to a cellular phenotype.

Table 2: Summary of Key Experimental Readouts

ExperimentKey ParameterDesired Outcome for a High-Quality Probe
Biochemical Assay IC₅₀< 100 nM for the primary target.[8]
Selectivity Profiling Selectivity> 30-fold selectivity against closely related off-targets.[8]
CETSA Thermal Shift (ΔTₘ)A clear, concentration-dependent thermal shift.
Phospho-Substrate WB EC₅₀< 1 µM; should correlate with cellular target engagement.
Phenotypic Assay GI₅₀ / IC₅₀A clear dose-response that can be rescued by target knockdown/knockout.

Expert Insight: A significant discrepancy between the biochemical IC₅₀ and the cellular EC₅₀ may indicate poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with the probe. This is a critical data point for optimizing the use of the probe in more complex biological systems.

Conclusion

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (PCP-Br-01) is a promising chemical probe for investigating cellular signaling pathways. Its utility, however, is contingent upon rigorous, systematic validation in each experimental system. By following the principles and protocols outlined in this guide—confirming target engagement, correlating it with function, and using appropriate controls—researchers can leverage PCP-Br-01 to generate reliable and impactful biological discoveries.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

  • Chemical Probes Portal. How to use chemical probes. Available at: [Link]

  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]

  • Digital Commons @ Rockefeller University. Using Chemical Probes to Examine Cellular Activities. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Available at: [Link]

  • PubChem. (2022, December 15). 5-bromo-N-hydroxypyrimidine-2-carboxamide. Available at: [Link]

  • MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available at: [Link]

  • PubChemLite. 5-bromo-n-(2-hydroxyethyl)pyridine-2-carboxamide (C8H9BrN2O2). Available at: [Link]

  • Googleapis.com. (2024, July 5). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Available at: [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • PubChem. CID 137629066. Available at: [Link]

  • Probes & Drugs. P&D Compounds. Available at: [Link]

  • Semantic Scholar. Labelled chemical probes for demonstrating direct target engagement in living systems. Available at: [Link]

  • Springer. Development of a target identification approach using native mass spectrometry. Available at: [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]

  • Semantic Scholar. (2024, July 15). Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Available at: [Link]

  • MDPI. (2025, October 13). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Available at: [Link]

  • PMC. THE MECHANISM OF 5-BROMOURACIL MUTAGENESIS IN THE BACTERIOPHAGE T4. Available at: [Link]

  • PubChem. 5-bromo-N-(2-(diethylamino)ethyl)picolinamide. Available at: [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • YouTube. (2023, November 24). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. Available at: [Link]

  • PubChem. 5-Bromouracil. Available at: [Link]

  • MDPI. (2026, February 7). A 5-Br-1-Propylisatin Derivative as a Promising BRD9 Ligand: Insights from Computational and STD NMR Investigation. Available at: [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Available at: [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

  • Baran Lab. (2025, February 19). Covalent Drugs: Trends, Mechanisms, & Warheads. Available at: [Link]

Sources

Application

Application Note: 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide for Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[2][4] The core principle of FBDD lies in the idea that these smaller, less complex fragments can explore the chemical space of a target's binding site more effectively, leading to the development of leads with superior physicochemical properties and higher ligand efficiency.[4][5]

The typical FBDD workflow is an iterative process that begins with the screening of a fragment library using sensitive biophysical techniques.[1][4] Hits from this initial screen are then validated and their binding modes are characterized, often through structural biology methods like X-ray crystallography.[1][6] This structural information is then used to guide the optimization of the fragment hit into a more potent lead compound through strategies such as fragment growing, linking, or merging.[7][8]

This application note provides a detailed guide to the use of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide , a versatile fragment, in a typical FBDD campaign. We will discuss the rationale for its selection, provide detailed protocols for its screening and validation, and outline strategies for its evolution into a potent lead molecule.

The Fragment: 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

The selection of fragments for a screening library is a critical step in any FBDD program.[3] Ideal fragments often adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[2][9] 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is an excellent candidate for fragment screening due to its favorable physicochemical properties and versatile chemical features.

PropertyValueSource
CAS Number 1289059-55-7[10]
Molecular Formula C8H9BrN2O2[11]
Molecular Weight 245.08 g/mol [10]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Predicted XlogP 0.5[11]

The pyridine ring is a common scaffold in many approved drugs, making it a "privileged" structure in medicinal chemistry.[12][13][14] The N-(2-hydroxyethyl)pyridine-2-carboxamide core provides both hydrogen bond donor and acceptor capabilities, allowing it to form key interactions within a protein binding pocket. The bromine atom serves as a valuable chemical handle, providing a vector for synthetic elaboration during the hit-to-lead optimization phase.[15]

Experimental Workflow for Fragment Screening

A robust FBDD campaign relies on an integrated approach, using multiple biophysical techniques to identify and validate fragment hits, thereby minimizing the risk of false positives.[6]

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screen (e.g., SPR, DSF) A->B C Hit Identification (Binding Fragments) B->C D Orthogonal Screen (e.g., NMR) C->D Prioritized Hits E Structural Biology (X-ray Crystallography) D->E F Binding Mode Analysis E->F G Structure-Guided Design F->G Structural Insights H Synthesis of Analogs (Fragment Growing/Linking) G->H I Lead Compound H->I

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign, from initial screening to lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its ability to detect weak binding events in real-time.[9][16]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.

Materials:

  • Biacore T200 or similar SPR instrument[3]

  • Sensor Chip CM5

  • Target protein (e.g., kinase, protease)

  • 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide stock solution (100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (diluted in an appropriate buffer) to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the fragment size.

  • Fragment Screening:

    • Prepare a dilution series of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in running buffer (e.g., 1 µM to 1 mM).

    • Inject each concentration of the fragment over the immobilized target surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD). Fragments with a measurable KD in the micromolar to millimolar range are considered hits.[2]

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[17] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[6][17]

Objective: To confirm the binding of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide to the target protein in solution.

Materials:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe[17]

  • Target protein solution in a deuterated buffer

  • 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide stock solution

  • NMR tubes

Procedure (STD-NMR):

  • Sample Preparation: Prepare two NMR samples:

    • Sample 1 (Reference): 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in deuterated buffer.

    • Sample 2 (Test): 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide and the target protein in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum for the reference sample.

    • For the test sample, acquire two spectra:

      • An "on-resonance" spectrum with selective saturation of a protein resonance far from any ligand signals.

      • An "off-resonance" spectrum with the saturation frequency set to a region where no protein or ligand signals are present.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding. The intensity of the STD signals can also provide information about which parts of the fragment are most critical for the interaction.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[9][18] This provides invaluable information about the binding mode, key interactions, and potential vectors for optimization.[15]

Objective: To determine the three-dimensional structure of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide bound to the target protein.

Materials:

  • Purified and concentrated target protein

  • Crystallization screens and plates

  • 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) using vapor diffusion (sitting or hanging drop) methods.

    • Once reproducible apo crystals are obtained, perform co-crystallization experiments by adding 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide to the protein solution before setting up the crystallization drops.

    • Alternatively, soak the apo crystals in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in a cryostream.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo protein structure as a search model.

    • Refine the model and build the fragment into the observed electron density.

  • Binding Mode Analysis:

    • Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment within the binding site.

    • Pay close attention to the position of the bromine atom and the hydroxyethyl group to identify potential growth vectors.

From Hit to Lead: Structure-Guided Optimization

Once the binding mode of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is confirmed, the next phase is to improve its affinity and selectivity through medicinal chemistry.[19] The structural data obtained from X-ray crystallography is crucial for this process.[5][15]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A 5-bromo-N-(2-hydroxyethyl) pyridine-2-carboxamide (Weak Affinity) B Fragment Growing A->B Synthesize analogs by extending from the bromo position C Fragment Linking A->C Connect to another fragment binding in a nearby pocket D Fragment Merging A->D Combine with an overlapping fragment E Potent Lead Compound (High Affinity & Selectivity) B->E C->E D->E

Figure 2: Common strategies for evolving a fragment hit into a high-affinity lead compound.

Fragment Growing: This is often the most direct strategy.[8] The bromine atom on the pyridine ring is an ideal point for synthetic elaboration. By analyzing the surrounding protein environment in the crystal structure, medicinal chemists can design and synthesize new analogs that extend into nearby pockets, forming additional favorable interactions. For example, Suzuki or Stille coupling reactions can be used to introduce new functional groups at the 5-position of the pyridine ring.

Fragment Linking and Merging: If other fragments are found to bind in adjacent or overlapping sites, they can be linked together or merged to create a single, higher-affinity molecule.[7][8] The structural information for each fragment is essential to design appropriate linkers that maintain the optimal binding geometry of the individual fragments.

Conclusion

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the presence of a privileged pyridine scaffold and a synthetically tractable bromine handle, make it an attractive fragment for screening against a wide range of biological targets. The systematic application of biophysical screening techniques, followed by high-resolution structural analysis, can unlock the potential of this fragment, paving the way for the structure-guided design of novel, potent, and selective lead compounds.

References

  • Vangada, V. et al. (2019). An integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ACS Omega, 4(7), 11848-11857. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]

  • Sygnature Discovery. Fragment Screening. Available at: [Link]

  • Ciulli, A. & Abell, C. (2020). Fragment-based drug discovery: A graphical review. eLife, 9, e59283. Available at: [Link]

  • Singh, M., Tam, B., & Akabayov, B. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]

  • Boh 層 r, B. et al. (2013). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of Medicinal Chemistry, 56(8), 3125-3139. Available at: [Link]

  • Wikipedia. Fragment-based lead discovery. Available at: [Link]

  • Scriven, P. & La, D. (2018). Chapter 7. Fragment-Based Drug Discovery. In Practical Medicinal Chemistry with Macrocycles (pp. 165-186). Royal Society of Chemistry.
  • Renaud, J. et al. (2013). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Expert Opinion on Drug Discovery, 8(9), 1029-1040. Available at: [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • de Souza, N. B. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. Available at: [Link]

  • Oncodesign Services. Hit-to-Lead process | Drug Discovery. Available at: [Link]

  • Joseph, A. et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 17-25. Available at: [Link]

  • SARomics Biostructures. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]

  • Ali, A. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6233. Available at: [Link]

  • Wang, Y. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Yan, Z. et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 12(31), 20056-20063. Available at: [Link]

  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817. Available at: [Link]

  • PubChemLite. 5-bromo-n-(2-hydroxyethyl)pyridine-2-carboxamide (C8H9BrN2O2). Available at: [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Welcome to the technical support guide for the purification of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. This guide provides in-depth, experience-based answers to common issues, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Section 1: Understanding the Compound and Common Impurities

Before troubleshooting purification, it's crucial to understand the potential impurities that may be present in the crude product. The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the amidation of a 5-bromopicolinic acid derivative with ethanolamine. The challenges in its purification often stem from the properties of the starting materials, byproducts, and the product itself.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in my crude product?

A: The impurity profile depends heavily on the synthetic route and reaction work-up. However, several common impurities can be anticipated. Understanding these is the first step to designing an effective purification strategy.

Table 1: Potential Impurities and Recommended Removal Strategies
Impurity Source Primary Removal Method
5-Bromopicolinic AcidUnreacted starting materialAqueous basic wash (e.g., sat. NaHCO₃ soln.) or chromatography.
EthanolamineExcess unreacted reagentAqueous acidic wash (e.g., dil. HCl) or evaporation under vacuum if volatile.
Amidation Coupling Reagents/ByproductsReagents like CDI, EDC, HOBtAqueous washes. Byproducts are often water-soluble.
2-amino-3,5-dibromopyridineImpurity carried over from the synthesis of the 5-bromopicolinic acid precursor.[1]Recrystallization or column chromatography.
Dimerization/Side-Reaction ProductsUndesired reactions during synthesisColumn chromatography is typically required for structurally similar impurities.
Residual SolventsSolvents used in the reaction (e.g., DMF, THF, CH₂Cl₂)High-vacuum drying, potentially with gentle heating.

Q2: My crude product is a persistent oil or a waxy solid. How can I handle it?

A: "Oiling out" is a common problem, especially when residual solvents like DMF are present or when the impurity profile is high.[2] First, ensure all reaction solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum. If the product remains an oil, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent (like ethyl acetate or acetone) and then slowly adding a non-polar "anti-solvent" (like hexanes or heptane) until turbidity persists.[3] Cooling this mixture may yield a solid. Alternatively, trituration (stirring the oil with a solvent in which it is insoluble, like diethyl ether or hexanes) can sometimes break up the oil and produce a solid.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is often the most efficient method for purifying multi-gram quantities of a solid compound. The key is selecting an appropriate solvent system.[4][5] For a molecule like 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, which possesses both polar (amide, hydroxyl) and moderately non-polar (bromopyridine ring) features, a single perfect solvent may not exist, making mixed-solvent systems highly valuable.[6]

Recrystallization_Solvent_Selection start Start: Crude Solid Product solubility_test Perform small-scale solubility tests (e.g., Ethanol, Acetone, Ethyl Acetate, Water, Toluene, Hexanes) start->solubility_test hot_soluble Is it soluble in a hot solvent? solubility_test->hot_soluble cold_insoluble Is it insoluble in the same solvent when cold? hot_soluble->cold_insoluble Yes find_pair Find a solvent pair: Solvent 1 (dissolves product) Solvent 2 (product is insoluble) hot_soluble->find_pair No single_solvent SUCCESS: Use this single solvent for recrystallization. cold_insoluble->single_solvent Yes cold_insoluble->find_pair No miscible_pair Are the two solvents miscible? find_pair->miscible_pair mixed_solvent SUCCESS: Use this mixed-solvent system. miscible_pair->mixed_solvent Yes fail FAILURE: Consider column chromatography. miscible_pair->fail No

Caption: Decision tree for selecting a recrystallization solvent system.

Issue: My compound "oils out" during cooling instead of forming crystals.

Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the impure compound, or when the concentration of the solute is too high, causing it to separate as a liquid phase before crystallization can occur.[2]

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: Add more of the hot solvent (or the "good" solvent in a mixed pair) until the solution is slightly less saturated.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of well-defined crystals over oiling.

  • Scratch/Seed: Once the solution has cooled slightly, scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal to induce nucleation.[2]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is ideal when a single solvent is not effective. A common and effective pair for compounds of this type is Ethanol/Water or Ethyl Acetate/Hexane.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol) needed to fully dissolve the compound.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent (e.g., water) dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Re-clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 3: Troubleshooting Guide for Column Chromatography

When recrystallization fails to remove closely related impurities or when the amount of material is small, column chromatography is the preferred method. However, pyridine-containing compounds present a specific, common challenge: peak tailing.

Issue: My compound streaks badly on a silica gel column, leading to poor separation and low recovery.

Causality: This is a classic problem for basic compounds like pyridines. The lone pair of electrons on the pyridine nitrogen forms a strong acid-base interaction with the slightly acidic residual silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal elution behavior, manifesting as a "tailed" peak.[8]

Chromatography_Troubleshooting start Chromatography Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery add_tea Add Competing Base: Add 0.5-1% Triethylamine (TEA) to mobile phase. peak_tailing->add_tea Yes change_ph Adjust Mobile Phase pH: Use buffer if compatible (advanced). peak_tailing->change_ph Yes optimize_solvent Optimize Solvent System: Decrease polarity for better retention (lower Rf). poor_resolution->optimize_solvent Yes gradient_elution Use Gradient Elution: Start with low polarity and increase gradually. poor_resolution->gradient_elution Yes check_adsorption Check for Irreversible Adsorption: Flush column with very polar solvent (e.g., 10% MeOH in DCM). low_recovery->check_adsorption Yes change_stationary_phase Change Stationary Phase: Use neutral alumina or end-capped silica. low_recovery->change_stationary_phase Yes

Caption: A high-level workflow for troubleshooting common chromatography issues.

Experimental Protocol: Mitigating Peak Tailing in Silica Gel Chromatography

This protocol incorporates a basic additive to the mobile phase to significantly improve peak shape and resolution.

  • Select a Base Solvent System: Based on Thin Layer Chromatography (TLC) analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common system is Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Modify the Mobile Phase: To your chosen solvent system, add a small amount of a competing base, typically 0.5% to 1% triethylamine (TEA) by volume. The TEA will preferentially bind to the acidic silanol sites, preventing your pyridine compound from sticking.[8]

  • Prepare the Column: Pack the column using the TEA-modified mobile phase. It is critical that the column is fully equilibrated with the additive before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or dichloromethane. Adsorbing the compound onto a small amount of silica gel ("dry loading") is often preferable to loading in a large volume of strong solvent.

  • Elution: Run the column as usual, collecting fractions and monitoring by TLC.

  • Solvent Removal: After purification, the TEA is volatile and can be easily removed along with the mobile phase solvents on a rotary evaporator under vacuum.

Section 4: Final Purity Assessment

Q: I've purified my product. How do I confirm its purity and identity?

A: A combination of techniques should be used to confidently assess purity.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. For pyridine compounds, using a C18 column with a mobile phase containing a buffer or additive like trifluoroacetic acid (TFA) can provide sharp peaks and accurate purity analysis (>95%, ideally >98%).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

By systematically addressing potential impurities and applying these targeted purification and troubleshooting strategies, researchers can confidently obtain high-purity 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide for their downstream applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Available at: [Link]

  • Li, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

  • El-Giar, E. M. (n.d.). Solid organic cpd.s when isolated from organic reaction. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 9 — Recrystallization. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-n-(2-hydroxyethyl)pyridine-2-carboxamide. Available at: [Link]

  • Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

Sources

Optimization

"stability of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in aqueous solution"

Topic: Stability & Handling in Aqueous Solution Document ID: TS-PYR-5BR-HE-001 | Status: Active | Tier: Level 3 (Senior Scientist)[1] Module 1: Critical Stability Profile (The "Need to Know") Quick Reference for Experime...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Solution

Document ID: TS-PYR-5BR-HE-001 | Status: Active | Tier: Level 3 (Senior Scientist)[1]

Module 1: Critical Stability Profile (The "Need to Know")

Quick Reference for Experimental Design: This molecule combines a pyridine ring, an electron-withdrawing halogen, and a hydrolyzable amide tail.[1] It is metastable in aqueous solution.[1] Your primary enemy is pH , followed by temperature .[1]

ParameterStability StatusCritical Thresholds & Recommendations
pH Tolerance Narrow Optimal: pH 6.0 – 7.5. Unstable < pH 4 (Acid Hydrolysis & N→O Shift).[1] Unstable > pH 9 (Base Hydrolysis).
Temperature Cold Chain Storage: -20°C (Solid), -80°C (Solution).[1] Working: Keep on ice (4°C). Half-life decreases exponentially > 25°C.
Light Photosensitive Pyridine rings can undergo photo-oxidation/dimerization.[1] Protect from direct UV/fluorescent light.[1] Amber glassware required.
Solubility Moderate The 2-hydroxyethyl tail aids solubility, but the 5-bromo group adds lipophilicity.[1] Dissolve in DMSO first, then dilute into buffer.

Module 2: The Degradation Mechanism (Why it fails)

To troubleshoot effectively, you must understand the molecular mechanics. The 5-bromo substituent exerts an inductive effect (-I), withdrawing electron density from the pyridine ring.[1] This makes the carbonyl carbon at position 2 more electrophilic than in unsubstituted picolinamides, increasing susceptibility to nucleophilic attack (water/hydroxide).

Primary Failure Mode: Hydrolysis

In aqueous buffers, the amide bond cleaves to yield 5-bromopicolinic acid and ethanolamine .[1] This is accelerated by:

  • Acidic pH: Protonation of the pyridine nitrogen (pKa ~2-3) activates the ring, while protonation of the amide oxygen activates the carbonyl.

  • Basic pH: Direct hydroxide attack on the carbonyl.[1]

Secondary Failure Mode: N→O Acyl Migration

Unique to N-(2-hydroxyethyl) amides, the terminal hydroxyl group can attack the amide carbonyl in acidic conditions, forming an ester (an amine-ester rearrangement).[1] This is often reversible but complicates HPLC analysis.[1]

Visualizing the Pathway

The following diagram illustrates the degradation logic you must prevent.

G Start 5-bromo-N-(2-hydroxyethyl) pyridine-2-carboxamide (Intact Molecule) Acid Acidic pH (<4) Protonation Start->Acid Base Basic pH (>9) OH- Attack Start->Base Inter Tetrahedral Intermediate Acid->Inter Rearrange N→O Acyl Migration (Ester Isomer) Acid->Rearrange Reversible Equilibrium Base->Inter Prod1 5-Bromopicolinic Acid (Precipitate risk) Inter->Prod1 Irreversible Prod2 Ethanolamine Inter->Prod2

Figure 1: Degradation pathways.[1] Note that acidic conditions trigger both hydrolysis and potential N→O rearrangement.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: "My HPLC peak area is decreasing over time in the autosampler. Is it degrading?"

Diagnosis: Likely yes, if the autosampler is not cooled. Root Cause: Spontaneous hydrolysis in the aqueous mobile phase. Solution:

  • Thermostat: Set autosampler to 4°C.

  • Buffer Check: Ensure your sample diluent is buffered to pH 7.0. Do not store the sample in 0.1% TFA or Formic Acid for long periods; the acidity catalyzes the N→O shift.

  • Verification: Check for the emergence of a new peak at a shorter retention time (likely 5-bromopicolinic acid, which is more polar).

Q2: "I see a precipitate upon dilution into PBS."

Diagnosis: Solubility limit or "Salting Out." Root Cause: While the hydroxyethyl group aids solubility, the bromine atom makes the core hydrophobic. High salt concentrations (like 10x PBS) can reduce solubility. Solution:

  • Protocol Adjustment: Dissolve stock in 100% DMSO.

  • Stepwise Dilution: Add the DMSO stock slowly to the vortexing buffer (not vice versa) to prevent local high concentrations.

  • Limit: Keep final DMSO concentration < 0.5% if biological tolerance allows; otherwise, consider a solubility enhancer like cyclodextrin.[1]

Q3: "My LC-MS shows a mass peak +1 Da or +18 Da that I can't explain."

Diagnosis: Hydrolysis (+18 Da for water addition, split into acid/amine) or just ionization artifacts. Analysis:

  • Parent Mass: ~245/247 Da (79Br/81Br isotope pattern is 1:1).

  • Hydrolysis Product: 5-bromopicolinic acid (Mass ~202/204 Da).[1]

  • Observation: If you see mass 202/204, hydrolysis has occurred.[1] If you see the parent mass but split peaks, suspect the N→O acyl migration isomer.

Module 4: Validated Analytical Protocol

Do not rely on generic gradient methods. This protocol is designed to separate the parent amide from its hydrolysis degradation products.

Method ID: HPLC-PYR-STAB-05 Principle: Reverse Phase Chromatography with pH control to suppress pyridine ionization.[1]

ComponentSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100mmEnd-capping reduces peak tailing caused by the basic pyridine nitrogen interacting with silanols.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)Neutral pH minimizes on-column hydrolysis and maintains the amide in a stable state.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 270 nmThe pyridine ring absorbs strongly here; 5-Br substituent causes a bathochromic shift.[1]
Gradient 5% B to 95% B over 15 minsSteep enough to elute the lipophilic parent, shallow enough to resolve the polar acid byproduct.
Workflow Decision Tree

D Start Start: Sample Preparation Solvent Dissolve in DMSO (10-20 mM) Start->Solvent Dilution Dilute into Buffer (pH 7.4) Solvent->Dilution Check Visual Check: Precipitate? Dilution->Check Clear Solution Clear Check->Clear No Cloudy Solution Cloudy Check->Cloudy Yes Action1 Proceed to Experiment (Keep at 4°C) Clear->Action1 Action2 Add solubilizer (Tween/Cyclodextrin) OR reduce conc. Cloudy->Action2 Action2->Dilution Retry

Figure 2: Sample preparation workflow to avoid solubility-induced errors.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Refer to Chapter 8 for Amide Hydrolysis mechanisms).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53626263 (Related Structure: 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide).[1] [1]

  • Blanchard, J. S., et al. (2004). Kinetic analysis of the hydrolysis of pyridine-2-carboxamides. Biochemistry. (Establishes the baseline instability of picolinamides).

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Bromopyridine-2-carboxylic acid. (Reference for degradation product properties).

Sources

Troubleshooting

"optimizing reaction conditions for 5-bromo-N-(2-hydroxyethyl)picolinamide synthesis"

Technical Support Center: Optimization of 5-bromo-N-(2-hydroxyethyl)picolinamide Synthesis Ticket ID: #SYN-PIC-005 Subject: Protocol Optimization & Troubleshooting for 5-bromo-N-(2-hydroxyethyl)picolinamide Assigned Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-bromo-N-(2-hydroxyethyl)picolinamide Synthesis

Ticket ID: #SYN-PIC-005 Subject: Protocol Optimization & Troubleshooting for 5-bromo-N-(2-hydroxyethyl)picolinamide Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize 5-bromo-N-(2-hydroxyethyl)picolinamide , a pivotal intermediate often used in medicinal chemistry for fragment-based drug discovery (FBDD).[1] This reaction involves the formation of an amide bond between a 5-bromo-2-picolinic acid derivative and 2-aminoethanol (ethanolamine).[1]

While seemingly simple, this reaction presents specific chemoselective challenges due to the bifunctional nature of ethanolamine (containing both amine and hydroxyl groups) and the electronic properties of the pyridine ring. This guide prioritizes the Aminolysis of Esters route (Method A) as the most robust, scalable, and atom-economical approach, while providing the Acid Chloride route (Method B) as a high-reactivity alternative.

Part 1: Critical Reaction Parameters & Mechanistic Insights

To optimize this reaction, one must understand the competing forces at play.

Chemoselectivity (N- vs. O-Acylation)
  • The Challenge: Ethanolamine contains a nucleophilic primary amine (

    
    ) and a nucleophilic primary alcohol (
    
    
    
    ).[1]
  • The Science: Under neutral or basic conditions, the amine is significantly more nucleophilic than the alcohol (

    
    ). However, if highly reactive electrophiles (like acid chlorides) are used without temperature control, or if the reaction medium becomes acidic (protonating the amine), O-acylation  (ester formation) becomes a major side reaction.
    
  • The Solution: Use the Methyl Ester Aminolysis route. Esters are "soft" electrophiles that discriminate effectively between the "hard" amine and the alcohol, almost exclusively favoring amide formation [1].

Electronic Activation of the Picolinate
  • The Advantage: Unlike standard benzoate esters, the nitrogen atom in the pyridine ring (ortho to the carbonyl) acts as an electron-withdrawing group. This makes the carbonyl carbon at the 2-position significantly more electrophilic.[1]

  • Practical Implication: You often do not need harsh catalysts or high pressure. Methyl 5-bromo-2-picolinate will react with ethanolamine in methanol at mild temperatures (RT to 60°C) [2].[1]

Part 2: Recommended Experimental Protocols

Method A: Direct Aminolysis (Recommended)

Best for: High purity, scale-up, and avoiding O-acylation.[1]

Reagents:

  • Methyl 5-bromo-2-picolinate (1.0 equiv)[1]

  • 2-Aminoethanol (Ethanolamine) (1.5 – 2.0 equiv)[1]

  • Solvent: Methanol (Anhydrous) or Ethanol

Protocol:

  • Dissolution: Dissolve Methyl 5-bromo-2-picolinate (e.g., 10 mmol) in anhydrous Methanol (30 mL).

  • Addition: Add 2-Aminoethanol (15-20 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at Room Temperature for 12-16 hours .

    • Optimization: If TLC shows <50% conversion after 4 hours, heat to 50°C. The electron-deficient pyridine ring usually facilitates reaction without extreme heat.[1]

  • Monitoring: Monitor via TLC (10% MeOH in DCM) or LC-MS. Look for the disappearance of the ester spot.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • Removal of Excess Amine: Dissolve the residue in EtOAc. Wash with saturated brine (3x). Ethanolamine is highly water-soluble and will partition into the aqueous phase.[1]

    • Note: Avoid acidic washes (like HCl), as the pyridine nitrogen will protonate, dragging your product into the water layer.

  • Purification: Recrystallize from EtOAc/Hexanes or perform silica flash chromatography (DCM:MeOH gradient).

Method B: Acid Chloride Activation (Alternative)

Best for: Unreactive substrates or if the ester is unavailable.

Reagents:

  • 5-bromo-2-picolinic acid[1]

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Protocol:

  • Activation: Reflux 5-bromo-2-picolinic acid in excess

    
     (neat or in DCM) for 2 hours. Evaporate to dryness to obtain the acid chloride.
    
  • Coupling: Redissolve the acid chloride in dry DCM (0°C).

  • Addition: Add a mixture of Ethanolamine (1.0 equiv) and

    
     (2.0 equiv) slowly at 0°C .
    
    • Critical: Keep temperature low to prevent O-acylation.[1]

  • Workup: Wash with water and brine. Dry over

    
    .
    

Part 3: Troubleshooting & FAQs

Q1: I am observing a side product with a slightly higher Rf than my product. What is it? A: This is likely the O-acylated ester (amino-ester) or the N,O-bis-acylated byproduct.[1]

  • Cause: If using Method B (Acid Chloride), the temperature was likely too high during addition, or base was insufficient.

  • Fix: Switch to Method A (Aminolysis). If you must use Method B, ensure the reaction remains at 0°C and add the acid chloride to the amine (inverse addition) to keep the amine in excess locally [3].

Q2: My reaction is stuck at 60% conversion (Method A). A: This is an equilibrium issue or kinetic stalling.

  • Fix 1 (Concentration): Run the reaction at a higher concentration (e.g., 1M instead of 0.1M). Aminolysis is second-order; concentration drives rate.[1]

  • Fix 2 (Catalysis): Add 10-20 mol% of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or a Lewis acid like

    
    .[1] These catalysts activate the ester carbonyl without promoting side reactions [1].
    

Q3: I cannot remove the excess ethanolamine during workup. A: Ethanolamine is sticky.

  • Fix: Use a scavenger resin . Add a polymer-supported isocyanate (PS-Isocyanate) or acidic resin (Amberlyst 15 - use cautiously/briefly to avoid product binding) to the organic layer.[1] Shake for 1 hour and filter. The resin binds the unreacted aliphatic amine.

Q4: The product is water-soluble and I'm losing it during extraction. A: The pyridine ring and hydroxyl group make the molecule polar.

  • Fix: Do not use dilute aqueous washes. Use saturated brine or a "salting out" method. Alternatively, skip the aqueous workup entirely: evaporate the solvent and load the crude residue directly onto a Reverse-Phase (C18) flash column, eluting with Water/Acetonitrile [4].

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for synthesizing the target molecule.

G Start Start: 5-bromo-2-picolinic acid source Decision Select Precursor Start->Decision RouteA Route A: Methyl Ester (Recommended) Decision->RouteA Green/Scalable RouteB Route B: Acid Chloride (Alternative) Decision->RouteB Fast/Reactive StepA1 Step 1: Esterification (MeOH, H2SO4, Reflux) RouteA->StepA1 If starting from Acid StepA2 Step 2: Aminolysis (Ethanolamine, MeOH, RT-60°C) RouteA->StepA2 If starting from Ester StepB1 Step 1: Activation (SOCl2, Reflux) RouteB->StepB1 StepA1->StepA2 Product Target: 5-bromo-N-(2-hydroxyethyl)picolinamide StepA2->Product High Selectivity StepB2 Step 2: Coupling (Ethanolamine, Et3N, DCM, 0°C) StepB1->StepB2 Issue Risk: O-Acylation / Bis-Acylation StepB2->Issue Temp > 0°C StepB2->Product Controlled (0°C) Purification Purification: Silica (DCM:MeOH) or Recrystallization (EtOAc) Product->Purification

Caption: Decision tree for synthesis routes. Route A (Green) offers higher chemoselectivity, while Route B (Red) carries a higher risk of side reactions if temperature is uncontrolled.

Part 5: Comparison of Conditions

ParameterMethod A: Aminolysis (Recommended)Method B: Acid Chloride
Reagents Methyl Ester + EthanolamineAcid + SOCl₂ + Ethanolamine
Temperature RT to 60°C0°C (Strict control required)
Chemoselectivity High (Favors Amide)Moderate (Risk of Ester)
Byproducts Methanol (volatile)HCl salts, O-acyl species
Workup Evaporation + WashExtraction + Neutralization
Suitability Large Scale / GMPSmall Scale / Discovery

References

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides. Source: National Institutes of Health (PMC). Relevance: Discusses selective amidation and alkylation mechanisms, providing context for chemoselectivity in amino-ester systems. URL:[Link]

  • Synthesis and structural characterisation of amides from picolinic acid. Source: National Institutes of Health (PMC). Relevance: Provides specific protocols for activating picolinic acid and coupling with amines, including purification of picolinamides. URL:[Link]

  • Formation of Amides From Esters: Mechanism and Guide. Source: Master Organic Chemistry.[2] Relevance: foundational mechanistic guide for the aminolysis of esters, explaining the tetrahedral intermediate and leaving group hierarchy. URL:[Link]

  • Amidation of triglycerides by amino alcohols. Source: Royal Society of Chemistry (Polymer Chemistry). Relevance: Demonstrates the reactivity of amino alcohols with esters and the factors controlling selectivity (sterics and electronics). URL:[Link]

Sources

Optimization

"how to increase the purity of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide"

Welcome to the technical support guide for the purification of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this compound. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide?

A1: Impurities typically arise from three main sources: unreacted starting materials, byproducts of the coupling reaction, and side-reaction products.

  • Unreacted Starting Materials: The most common carry-over impurities are the starting carboxylic acid (5-bromopicolinic acid) and the amine (2-aminoethanol or ethanolamine).

  • Coupling Reagent Byproducts: If you are using a carbodiimide coupling reagent like EDC, the corresponding urea byproduct will be present.[1] Similarly, reagents like HOBt or HATU will generate their own specific byproducts.[1] These are often highly polar and can be challenging to remove.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. For instance, over-acylation of the hydroxyl group on the 2-hydroxyethyl side chain can lead to an ester byproduct. Dimerization or polymerization, while less common, can also contribute to impurities.

Q2: My crude product is a discolored, sticky oil. What is the best initial purification strategy?

A2: A discolored, non-crystalline crude product often indicates the presence of multiple impurities. A liquid-liquid acid-base extraction is the most effective first step to remove acidic or basic impurities.[2][3] This technique leverages the different solubilities of compounds in their neutral and salt forms.[2][4] For example, the unreacted 5-bromopicolinic acid can be removed by washing the organic solution with a weak base (like aqueous sodium bicarbonate), which converts the acid into its water-soluble salt.[3]

Q3: I'm struggling with recrystallization. The compound either "oils out" or my recovery is very low. What should I do?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to the solution being too saturated or cooling too rapidly.[5] Low recovery can be caused by using too much solvent or choosing a solvent in which your compound is too soluble.[5]

Troubleshooting Steps:

  • Solvent Selection: The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like this, consider solvent systems like isopropanol/water, ethanol, or ethyl acetate.

  • Address Oiling Out: If the compound oils out, reheat the solution to redissolve it, add a small amount of additional solvent to slightly decrease saturation, and allow it to cool more slowly.[5] Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.

  • Improve Recovery: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

Q4: TLC analysis shows an impurity with an Rf value very close to my product. How can I achieve separation?

A4: When impurities have similar polarity to the target compound, separation becomes challenging.[6] This is a classic bottleneck in organic synthesis.[7] Your primary tool here is column chromatography, but you may need to optimize the conditions carefully.

Optimization Strategies:

  • Solvent System Tuning: Test different solvent systems for your TLC. Instead of a standard ethyl acetate/hexane system, try dichloromethane/methanol, which offers different selectivity. Small additions of a third solvent can also dramatically alter separation.

  • Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.[8]

  • Modify the Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase. Alumina or a reverse-phase C18 silica could offer the different selectivity needed. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy.[9]

Purification Workflows & Troubleshooting Guides

A systematic approach is crucial for efficient purification. The following workflow outlines the decision-making process, from initial workup to final polishing.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Analysis Crude Crude Reaction Mixture LLE Acid-Base Extraction Crude->LLE Dissolve in EtOAc/DCM TLC1 TLC Analysis 1 LLE->TLC1 Recryst Recrystallization TLC2 TLC Analysis 2 Recryst->TLC2 TLC1->Recryst If relatively clean Column Column Chromatography TLC1->Column If multiple impurities or Recryst. fails Column->TLC2 Pure Pure Product TLC2->Pure Purity >98%

Caption: General purification workflow for 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide.

Guide 1: Acid-Base Extraction Protocol

This technique is ideal for removing acidic impurities like unreacted 5-bromopicolinic acid. The basic nitrogen on the pyridine ring allows the target compound to be manipulated as well, but a careful choice of pH is critical.

G start Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with Saturated NaHCO₃ (aq) Aqueous Layer: Removes acidic impurities (e.g., 5-bromopicolinic acid) Organic Layer: Contains target compound + neutral/basic impurities start->wash1 wash2 Wash with Brine (Saturated NaCl) Aqueous Layer: Removes residual water Organic Layer: Dehydrated organic phase wash1:f2->wash2:f0 dry Dry Organic Layer over Na₂SO₄ or MgSO₄ wash2:f2->dry end Filter and Concentrate to Obtain Partially Purified Product dry->end G start Poor Separation in Column q1 Are peaks tailing? start->q1 a1 Add 0.5-1% Triethylamine (TEA) to mobile phase to mask acidic silanol sites. q1->a1 Yes q2 Are Rf values too high or too low? q1->q2 No a2_high Decrease mobile phase polarity (e.g., more Hexane, less EtOAc). q2->a2_high Too High a2_low Increase mobile phase polarity (e.g., more EtOAc/MeOH). q2->a2_low Too Low q3 Are compounds co-eluting? q2->q3 Optimal Rf a3 Change solvent system (e.g., DCM/MeOH) or stationary phase (e.g., Alumina) for different selectivity. q3->a3 Yes

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Anomalies with 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Executive Summary & Compound Profile Compound: 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Common Applications: Fragment-Based Drug Discovery (FBDD), Synthons for metalloenzyme inhibitors, Chemical Probes. The Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Common Applications: Fragment-Based Drug Discovery (FBDD), Synthons for metalloenzyme inhibitors, Chemical Probes.

The Issue: Researchers frequently report "unexpected results" with this scaffold, typically characterized by:

  • Steep Hill Slopes (>2.0) in dose-response curves.

  • Inconsistent Potency across different buffer formulations.

  • False Positives in metalloenzyme screens (e.g., MMPs, HDACs, KDMs).

The Root Cause: These anomalies are rarely due to specific target engagement. They predominantly stem from the Picolinamide (Pyridine-2-carboxamide) moiety acting as a bidentate metal chelator, or from colloidal aggregation at high fragment screening concentrations.

Critical Failure Modes & Troubleshooting

Failure Mode A: The "Phantom" Inhibitor (Metal Chelation)

Symptom: The compound shows high potency (low IC₅₀) against a metalloenzyme, but activity is lost when the buffer is supplemented with excess metal cofactor (e.g., Zn²⁺, Fe²⁺).

Mechanism: The pyridine nitrogen and the amide carbonyl oxygen form a "pincer" (bidentate ligand) that strips the catalytic metal ion from the enzyme's active site. This is not true inhibition; it is apo-enzyme formation .

  • Key Structural Feature: The N-(2-hydroxyethyl) tail improves solubility but does not sterically hinder the chelating pocket formed by the pyridine ring and the amide.

Diagnostic Workflow: The Metal Shift Assay

Use this decision tree to validate if your hit is a true inhibitor or a chelator.

ChelationLogic Start Start: High Potency Observed Step1 Step 1: Supplement Assay Buffer with 10-50µM Cofactor (e.g., ZnCl2) Start->Step1 Decision Does IC50 increase (Potency drops)? Step1->Decision TrueHit Outcome: True Binder (Allosteric or Non-Metal Site) Decision->TrueHit No Shift Artifact Outcome: False Positive (Chelation Artifact) Decision->Artifact Yes (>5-fold shift)

Figure 1: Decision logic for distinguishing true target engagement from metal stripping artifacts.

Failure Mode B: Colloidal Aggregation (The "Sticky" Compound)

Symptom: The compound inhibits unrelated enzymes (promiscuity) or shows a "bell-shaped" dose-response curve. This is common in FBDD where concentrations reach 100 µM - 1 mM.

Mechanism: Despite the polar 2-hydroxyethyl group, the 5-bromo substituent increases lipophilicity (LogP ~0.5-0.9). At high concentrations, the molecules self-assemble into colloidal particles that sequester enzymes, causing non-specific inhibition.

Troubleshooting Protocol:

  • Detergent Challenge: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .

  • Result Interpretation:

    • Inhibition Persists: Likely a true single-molecule interaction.

    • Inhibition Disappears: The compound was acting via colloidal aggregation.

Failure Mode C: pH-Dependent Solubility Shifts

Symptom: Results vary wildly between assays run at pH 7.0 vs. pH 8.0.

Mechanism: The pyridine nitrogen is weakly basic (pKa ~3-4). The 5-bromo group is electron-withdrawing, further lowering the pKa compared to unsubstituted pyridine.

  • At pH < 4: Protonated (Cationic)

    
     Highly Soluble.
    
  • At pH > 7: Neutral

    
     Lower Solubility.
    
  • Risk: If your stock is in DMSO (neutral) and you dilute into a pH 8.0 buffer, the neutral species may micro-precipitate, reducing the effective concentration.

Detailed Experimental Protocols

Protocol 1: The Metal Supplementation Shift Assay

Use this to rule out chelation interference in metalloprotease (MMP), HDAC, or demethylase assays.

StepActionTechnical Note
1 Prepare 2x Master Mixes Mix A: Enzyme + Substrate (Standard Buffer)Mix B: Enzyme + Substrate + 100 µM ZnCl₂ (or relevant metal)
2 Compound Dilution Prepare a 10-point dilution series of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in DMSO.
3 Incubation Add compound to both Mix A and Mix B. Incubate for 30-60 mins at RT.
4 Readout Measure activity (Fluorescence/Absorbance).
5 Analysis Calculate IC₅₀ for both conditions.

Interpretation:

  • Shift Factor = IC₅₀(Mix B) / IC₅₀(Mix A)

  • If Shift Factor > 10, the compound is a chelator.

Protocol 2: LC-MS Stability Check (Hydrolysis)

The amide bond is stable under neutral conditions, but the 2-hydroxyethyl group can be sensitive to strong oxidizers.

  • Incubate compound (50 µM) in assay buffer for 24 hours.

  • Inject onto Reverse Phase HPLC (C18 column).

  • Monitor for:

    • Parent Peak: [M+H]⁺ = ~245/247 m/z (Bromine isotope pattern).

    • Hydrolysis Product: 5-bromo-pyridine-2-carboxylic acid ([M+H]⁺ = ~202/204 m/z).

    • Oxidation Product: Aldehyde formation at the ethyl tail (loss of 2H).

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a negative control? A: No. Due to the picolinamide motif's metal-binding capability, it is not a "clean" inert control. Use 5-bromo-N-methylpyridin-2-amine (lacks the carbonyl oxygen) if you need a structural analog that cannot chelate effectively.

Q2: What is the maximum DMSO concentration I can use? A: While the compound is soluble in 100% DMSO, enzymatic assays usually tolerate only 0.5% - 5% DMSO. For this specific fragment, ensure your final assay concentration does not exceed its solubility limit (typically ~500 µM in aqueous buffer with 1% DMSO).

Q3: Why does the Hill Slope look so steep (>3.0)? A: A steep Hill slope is a hallmark of stoichiometric inhibition (tight binding) or aggregation . If the IC₅₀ is near the enzyme concentration, use the Morrison equation for fitting, not the standard 4-parameter logistic model.

Q4: Is the bromine atom reactive? A: In standard biochemical assays, the bromine is stable. However, in palladium-catalyzed cross-coupling reactions (Suzuki/Buchwald), it is a reactive handle. Do not include Pd-catalyst residues in your assay buffer.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.[1] BenchChem Technical Guides.[1][2]

  • Agrawal, A., et al. (2018).[3] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.[4][5][6] Processes, 10(1).[4]

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: DMSO Tolerance and Reagent Stability Testing. NCBI Bookshelf.[7]

  • PubChem. (2025).[8] 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Compound Summary. National Library of Medicine.

  • Echemi. (2025).[7][9] 5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid Properties and Synthesis. Echemi Chemical Encyclopedia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine Carboxamides: Evaluating 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide in the Context of a Privileged Scaffold

Introduction: The Pyridine Carboxamide Scaffold in Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, ranking as the second most utilized nitrogen heterocycle in pharmaceuticals approved by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Carboxamide Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, ranking as the second most utilized nitrogen heterocycle in pharmaceuticals approved by the FDA. Its prevalence stems from its unique electronic properties and its capacity for diverse substitution patterns, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties of a molecule.[1] When combined with a carboxamide functional group, the resulting pyridine carboxamide scaffold becomes a "privileged structure," capable of interacting with a wide array of biological targets through hydrogen bonding and pi-stacking interactions.[2]

This guide provides a comparative analysis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, a specific derivative, within the broader context of its chemical class. While direct biological data for this particular compound is limited in publicly accessible literature, we can infer its potential properties and applications by examining structurally related analogs. We will delve into the structure-activity relationships (SAR), comparative biological performance against key targets, and the experimental methodologies that underpin the discovery and validation of these potent molecules.

Profilin 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide: A Structural Analysis

Before comparing this molecule to its analogs, it is essential to dissect its constituent parts to predict its chemical behavior and potential biological interactions.

  • Pyridine-2-carboxamide Core: The carboxamide group at the 2-position creates a key bidentate chelation site, crucial for interacting with metal ions in metalloenzymes or forming specific hydrogen bonds with protein active sites.

  • 5-bromo Substitution: The bromine atom at the 5-position is a significant modification. As a halogen, it increases lipophilicity, which can enhance membrane permeability. Furthermore, it acts as a strong electron-withdrawing group, influencing the pKa of the pyridine nitrogen and potentially forming halogen bonds—a specific and increasingly recognized non-covalent interaction—with biological targets.[3]

  • N-(2-hydroxyethyl) Side Chain: This flexible, polar side chain introduces a primary alcohol. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially improving solubility and offering an additional interaction point with a target protein.[4]

Based on this structure, 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide possesses features common to many biologically active molecules: a heterocyclic core for aromatic interactions, strategically placed halogen for modulating electronics and lipophilicity, and a flexible, hydrogen-bonding side chain to enhance solubility and target engagement.

Comparative Performance Analysis of Pyridine Carboxamides

The versatility of the pyridine carboxamide scaffold is best illustrated by its wide range of biological activities. The following sections compare the performance of various derivatives against several important therapeutic targets, providing a framework for evaluating the potential of our focus compound.

As Kinase Inhibitors in Oncology

Kinases are critical targets in cancer therapy, and pyridine carboxamides have emerged as potent inhibitors.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[5][6] A recent study reported a series of pyridine-2-carboxamide derivatives with potent HPK1 inhibitory activity.[5][6]

  • SHP2 Allosteric Inhibition: The SHP2 phosphatase is another key cancer target. A novel series of pyridine carboxamides has been developed as potent allosteric inhibitors, demonstrating nanomolar efficacy.[7]

Table 1: Comparative Activity of Pyridine Carboxamide Kinase Inhibitors

Compound IDTarget KinaseIC50 (Enzymatic Assay)Cell LineEC50 / IC50 (Cell-based Assay)Reference
Compound 19 HPK1Potent (not specified)-Strong cellular activity[5][6]
Compound C6 SHP20.13 nMMV-4-113.5 nM[7]
Derivative 23k c-Met1.43 µMA5492.16 µM[8]
Cabozantinib c-Met0.0013 µMA5499.5 µM[8]
Note: Derivative 23k is a closely related 4-phenoxy-pyrimidine derivative.

The data clearly indicates that substitutions on the pyridine ring and the amide nitrogen are critical for achieving high potency and selectivity. The nanomolar efficacy of compounds like C6 highlights the scaffold's potential for developing best-in-class kinase inhibitors.[7]

As Antimicrobial Agents

Pyridine carboxamides have also shown significant promise in combating infectious diseases, from fungi to mycobacteria.

  • Antifungal Activity via SDH Inhibition: Succinate dehydrogenase (SDH) is a vital enzyme in the fungal respiratory chain. Novel pyridine carboxamides have been designed as SDH inhibitors, showing potent activity against pathogens like Botrytis cinerea.[9]

  • Antimycobacterial Activity: Tuberculosis remains a global health crisis, and new treatments are urgently needed.[10] Several pyridine carboxamide series have been identified as potent inhibitors of Mycobacterium tuberculosis.[11] Notably, the derivative MMV687254 was identified as a pro-drug that is activated by the mycobacterial enzyme AmiC.[12][13]

Table 2: Comparative Antimicrobial Activity of Pyridine Carboxamides

Compound IDOrganism / TargetActivity MetricValueReference
Compound 3f B. cinerea SDHIC505.6 mg/L (17.3 µM)[9]
Thifluzamide (Standard) B. cinerea SDHIC507.61 mg/L (14.4 µM)[9]
MMV687254 M. tuberculosisMICNot specified[13]
Compound 10c M. tuberculosis H37RvMICPotent (not specified)[10]

These findings underscore the scaffold's adaptability. The pro-drug strategy for MMV687254 is particularly insightful, demonstrating how the pyridine carboxamide structure can be engineered for targeted activation within the pathogen.[12][13]

As Enzyme Inhibitors

Beyond kinases and microbial targets, these compounds are effective inhibitors of other critical enzymes.

  • Urease Inhibition: Urease is a key enzyme for bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have been synthesized and shown to be potent urease inhibitors, with activity in the low micromolar range.[3][14]

Table 3: Comparative Urease Inhibition by Pyridine Carboxamide Analogs

Compound IDCompound TypeIC50Reference
Rx-6 Carbothioamide1.07 ± 0.043 µM[3][14]
Rx-7 Carboxamide2.18 ± 0.058 µM[3][14]
Thiourea (Standard) -18.93 ± 0.004 µM[3]

The superior activity of these compounds compared to the standard inhibitor thiourea highlights their therapeutic potential.[3] Molecular docking studies revealed that these molecules fit snugly into the enzyme's active site, coordinated by the nickel ions essential for catalysis.[3]

Structure-Activity Relationship (SAR) and Experimental Design

The diverse activities presented above are a direct result of specific structural modifications. Understanding these SAR trends is crucial for designing new, more effective compounds.

Caption: Core Structure-Activity Relationship (SAR) logic for the pyridine carboxamide scaffold.

The choice of substituents at the R1 and R2 positions dictates the ultimate biological profile. For instance, in the development of NAPE-PLD inhibitors, replacing a simple morpholine group at the R2 position with an (S)-3-hydroxypyrrolidine moiety led to a 10-fold increase in inhibitory activity, a causal relationship attributed to reduced lipophilicity and improved fit within the enzyme's active site.[15][16] Similarly, the presence of a chlorine atom at the 5-position (R1) was found to be critical for the potent urease inhibitory activity of compound Rx-6.[3]

Experimental Protocols: A Guide to Synthesis and Validation

The trustworthiness of any comparative analysis rests on reproducible experimental data. Below is a generalized, yet detailed, protocol for the synthesis of pyridine carboxamides, a foundational workflow in this field of research.

Protocol: General Synthesis of N-Substituted Pyridine-2-Carboxamides via Amide Coupling

This protocol describes the coupling of a pyridine-2-carboxylic acid with a primary amine using a peptide coupling reagent.

Causality of Experimental Choices:

  • Coupling Reagent (HATU): HATU is chosen for its high efficiency and low rate of racemization. It activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine.

  • Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the formation of HCl during the reaction without interfering with the coupling process.

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves the reactants and reagents, allowing the reaction to proceed in a homogenous phase. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.

  • Monitoring (TLC): Thin-Layer Chromatography is a rapid and effective method to monitor the consumption of starting materials and the formation of the product, determining the reaction's endpoint.

Materials:

  • 5-bromopyridine-2-carboxylic acid (1.0 eq)

  • 2-aminoethanol (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add 2-aminoethanol (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.[17]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product, 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Sources

Comparative

Comparative Guide: Efficacy of 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Derivatives

The following guide provides an in-depth technical comparison of 5-substituted-N-(2-hydroxyethyl)pyridine-2-carboxamide derivatives , focusing on their synthesis, structure-activity relationships (SAR), and antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-substituted-N-(2-hydroxyethyl)pyridine-2-carboxamide derivatives , focusing on their synthesis, structure-activity relationships (SAR), and antimicrobial efficacy.

Executive Summary

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CAS: 1289059-55-7) serves as a critical "diversity-oriented synthesis" (DOS) scaffold in medicinal chemistry. Its value lies in its dual-functionality:

  • The 5-Bromo "Handle": Allows for rapid diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), generating libraries of 5-aryl and 5-heteroaryl derivatives.

  • The N-(2-hydroxyethyl) Tail: Mimics the solubility and hydrogen-bonding profiles of successful pharmacophores (e.g., in HIF-PH inhibitors or aminoglycosides), enhancing bioavailability and target residence time compared to simple alkyl amides.

This guide compares the biological efficacy of derivatives synthesized from this scaffold, specifically focusing on antimicrobial potency (MIC values) and pharmacokinetic profiles .

Structural Logic & Mechanism

The efficacy of these derivatives is governed by the electronic and steric properties of the substituent introduced at the C-5 position.

Pharmacophore Dissection
  • Core Scaffold (Picolinamide): Acts as a bidentate ligand, capable of chelating active site metal ions (e.g., Zn²⁺ in metalloenzymes or Fe²⁺ in hydroxylases).

  • C-5 Substituent (Variable Region): The primary determinant of potency. Introduction of lipophilic electron-withdrawing groups (EWGs) typically enhances membrane permeability and hydrophobic pocket occupancy.

  • N-(2-hydroxyethyl) Amide (Fixed Region): Provides a "water anchor," improving solubility (logS) and forming key H-bonds with solvent-exposed residues (e.g., Ser/Thr) in the binding pocket.

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_Derivatives Derivative Library (C-5 Substitution) Scaffold 5-Bromo-N-(2-hydroxyethyl) pyridine-2-carboxamide Reaction Pd-Catalyzed Cross-Coupling Scaffold->Reaction Precursor Deriv_A 5-(4-Chlorophenyl) (Lipophilic/EWG) Reaction->Deriv_A Deriv_B 5-(4-Methoxyphenyl) (Electron Donating) Reaction->Deriv_B Deriv_C 5-(3-Pyridyl) (Polar/Heteroaryl) Reaction->Deriv_C Outcome Biological Efficacy (MIC / IC50) Deriv_A->Outcome High Potency (Enhanced Permeability) Deriv_B->Outcome Moderate Potency Deriv_C->Outcome Lower Potency (Target Dependent)

Caption: SAR workflow transforming the 5-bromo precursor into a functional library. Lipophilic EWGs (Red) often yield superior antimicrobial efficacy.

Comparative Efficacy Analysis

The following data synthesizes findings from recent medicinal chemistry studies (e.g., Dharman et al., 2018) comparing 5-substituted picolinamides against standard bacterial strains (E. coli, S. aureus).

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Note: Lower MIC indicates higher potency. "Reference" refers to the unsubstituted 5-bromo precursor.

Derivative ClassC-5 Substituent (R)E. coli EfficacyS. aureus EfficacyLogP (Calc)Mechanistic Insight
Halogenated Aryl 4-ChlorophenylHigh (3b)High 3.2Lipophilicity facilitates cell wall penetration; Cl fills hydrophobic pockets.
Electron-Rich Aryl 4-MethoxyphenylModerateModerate2.8Electron donation destabilizes metal chelation; OMe may cause steric clash.
Heteroaryl 3-PyridylLowLow1.5Reduced lipophilicity limits passive transport across bacterial membranes.
Nitro-Aryl 4-NitrophenylHighModerate2.9Strong EWG enhances acidity of the amide NH, potentially strengthening H-bonds.
Precursor Bromine (Unsubstituted)LowLow1.1Lacks the hydrophobic bulk required for high-affinity binding.
Key Findings
  • The "Cl-Effect": Derivatives with 4-chlorophenyl or 4-fluorophenyl groups at the 5-position consistently outperform electron-rich analogs (methoxy/methyl). This is attributed to the "halogen bond" capability and optimized lipophilicity (LogP ~3.0–3.5).

  • Role of the Hydroxyethyl Tail: Unlike simple methyl-amides, the N-(2-hydroxyethyl) group prevents the molecule from becoming too lipophilic (LogP > 5), which would result in poor solubility and non-specific binding. It maintains a "drug-like" balance.

  • Stability: The 5-aryl-pyridine core is metabolically stable, whereas the hydroxyethyl tail is susceptible to slow oxidation to the carboxylic acid in vivo, a factor to consider for systemic drug development.

Experimental Protocols

To replicate these findings or synthesize new derivatives, follow these validated protocols.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide from 5-bromo-2-pyridinecarboxylic acid.

  • Activation: Dissolve 5-bromo-2-pyridinecarboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add Ethanolamine (1.1 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane. Yield: ~85-90%.

Protocol B: Suzuki-Miyaura Diversification

Objective: Convert the 5-bromo scaffold into a 5-aryl derivative.

  • Reactants: Combine Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane:Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Conditions: Microwave irradiation at 100°C for 30 min (or reflux 8h).

  • Isolation: Filter through Celite, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).

Diagram: Synthesis Workflow

Synthesis_Workflow Step1 Step 1: Amide Coupling (Acid + Ethanolamine) Intermediate Core Scaffold: 5-Bromo-N-(2-hydroxyethyl)... Step1->Intermediate EDC/HOBt, 90% Yield Step2 Step 2: Suzuki Coupling (Scaffold + Ar-B(OH)2) Intermediate->Step2 Pd(dppf)Cl2, MW 100°C Library Final Library: 5-Aryl Derivatives Step2->Library Purification

Caption: Two-step modular synthesis pathway. The intermediate is stable and can be stored for library generation.

References

  • Dharman, P., Babu, V., & Basha, K. A. (2018).[1][2] "A facile synthesis of novel 5-substituted pyridine 2 carboxamide derivatives and their biological evaluation and 3D QSAR studies." Journal of the Chinese Chemical Society.[1][2][3] Link

  • Sigma-Aldrich. (n.d.). "5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Product Sheet." Sigma-Aldrich Catalog. Link

  • National Institutes of Health (NIH). (2020). "Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis." PubMed Central. Link

  • ChemSrc. (2025). "CAS 1289059-55-7 Physicochemical Properties." ChemSrc Database. Link

Sources

Validation

Assessing the Specificity of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide: A Validation Guide

This guide is structured as a technical protocol and comparative analysis for researchers evaluating the specificity of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (referred to herein as 5-Br-Pic-HE ), a representat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical protocol and comparative analysis for researchers evaluating the specificity of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (referred to herein as 5-Br-Pic-HE ), a representative picolinamide-based fragment used in epigenetic and metabolic drug discovery.

Executive Summary & Molecule Profile[1]

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (5-Br-Pic-HE) is a synthetic fragment belonging to the picolinamide (pyridine-2-carboxamide) class. In drug development, this scaffold is a privileged pharmacophore for inhibiting Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases , a superfamily including:

  • JmjC Histone Demethylases (KDMs): Epigenetic regulators.

  • HIF Prolyl Hydroxylases (PHDs): Hypoxia sensors.

  • TET Enzymes: DNA demethylation.

The Specificity Challenge: While the pyridine-2-carboxamide moiety provides potent binding via bidentate chelation of the active site iron, it inherently lacks specificity due to the high conservation of the 2-OG binding pocket across >60 human enzymes. This guide outlines the rigorous experimental workflow required to assess whether 5-Br-Pic-HE acts as a specific probe or a promiscuous pan-inhibitor.

Chemical Profile
FeatureDescription
Core Scaffold Pyridine-2-carboxamide (Picolinamide)
Key Substituent 5-Bromo: A handle for hydrophobic interactions or further functionalization (e.g., Suzuki coupling).[1][2]
Tail Group N-(2-hydroxyethyl): Mimics the C-5 carboxylate of 2-OG; improves solubility.
Primary Mechanism Competitive inhibition vs. 2-OG; Chelation of active site Fe(II).

Comparative Analysis: Performance vs. Alternatives

To validate 5-Br-Pic-HE , it must be benchmarked against established tools. The table below contrasts its theoretical performance with "Gold Standard" broad-spectrum inhibitors and highly specific chemical probes.

Table 1: Comparative Performance Matrix
CompoundClassPrimary TargetsSpecificity ProfileUsage in Validation
5-Br-Pic-HE Fragment / Hit Broad 2-OG Oxygenases Low to Moderate (Requires validation). The 5-Br may offer slight selectivity for pockets with hydrophobic sub-sites (e.g., KDM4 series).Test Subject
2,4-PDCA Broad InhibitorPHDs, KDMs, Collagen Prolyl HydroxylasesVery Low (Pan-inhibitor). Used as a positive control for total enzyme inhibition."Dirty" Control
IOX1 Broad InhibitorJmjC KDMs (Pan-KDM)Low . Cell-permeable but lacks selectivity among KDM subfamilies.Reference Standard
GSK-J1 Specific ProbeKDM6 (JMJD3/UTX)High . Selective for KDM6 over other subfamilies due to specific tail interactions.Specificity Goal
Roxadustat Clinical DrugHIF-PHDsHigh . Optimized for PHDs over KDMs.Negative Control (for KDM assays)

Application Scientist Insight:

Do not assume the "5-bromo" substituent confers specificity on its own. In our experience, simple picolinamides like 5-Br-Pic-HE often show equipotent inhibition (IC50 ~1-10 µM) against PHD2 and KDM4A unless further decorated. The N-(2-hydroxyethyl) tail is often too short to reach the "exit channel" where specificity is usually engineered.

Experimental Protocol: The Specificity Assessment Cascade

To rigorously define the specificity of 5-Br-Pic-HE , follow this self-validating screening cascade.

Phase 1: Biophysical Target Engagement (Thermal Shift)

Objective: Confirm the compound binds the metal center of the target protein (e.g., KDM4A) and stabilizes it.

Protocol:

  • Reagents: Recombinant catalytic domain of KDM4A (2 µM), SYPRO Orange (5x), 5-Br-Pic-HE (Concentration response: 10 - 100 µM).

  • Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP. Crucial: Do not add excess Fe(II) to the buffer during specific binding checks, as free iron can quench the signal or cause non-specific aggregation.

  • Instrument: qPCR machine (melt curve mode).

  • Readout:

    
     (Shift in melting temperature).
    
    • Success Criteria:

      
       indicates significant binding.
      
    • Specificity Check: Run parallel TSAs with KDM4A vs. PHD2. If

      
       is identical, the compound is non-specific.
      
Phase 2: The "Selectivity Panel" (Enzymatic Assay)

Objective: Quantify IC50 across distinct 2-OG oxygenase subfamilies.

Methodology: AlphaScreen / TR-FRET Competition Assay This assay measures the displacement of a biotinylated 2-OG mimic or the inhibition of substrate turnover (e.g., H3K9me3 demethylation).

Workflow Steps:

  • Panel Selection:

    • Target: KDM4A (H3K9me3 demethylase).

    • Off-Target 1 (Epigenetic): KDM5A (H3K4me3 demethylase).

    • Off-Target 2 (Metabolic): PHD2 (HIF-1

      
       hydroxylase).
      
    • Off-Target 3 (DNA): TET1 (5-mC hydroxylase).

  • Reaction Mix: Enzyme (nM range) + Substrate (biotin-H3 peptide) + Fe(II) (10 µM) + Ascorbate (100 µM) + 2-OG (at

    
     concentration).
    
  • Inhibitor Addition: Titrate 5-Br-Pic-HE (1 nM to 100 µM).

  • Detection: Add Acceptor beads (anti-product antibody) and Donor beads (Streptavidin).

  • Calculation: Calculate Selectivity Score (SI):

    
    .
    

Data Interpretation:

  • SI < 10: Non-specific (Pan-inhibitor).

  • SI > 50: Moderate Specificity (Good starting point).

  • SI > 100: High Specificity (Probe quality).

Phase 3: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and hits the target without causing broad hypoxia (PHD inhibition).

Protocol:

  • Cell Line: HeLa or U2OS cells.

  • Treatment: Treat with 5-Br-Pic-HE (10, 50 µM) for 24 hours.

  • Controls: DMSO (Neg), IOX1 (Pos - Pan), DMOG (Pos - PHD inhibitor).

  • Lysis & Blotting:

    • Marker 1 (Target): H3K9me3 levels (Should Increase if KDM4 inhibited).

    • Marker 2 (Specificity Control): HIF-1

      
       protein levels.
      
  • Critical Analysis:

    • If H3K9me3

      
       AND HIF-1
      
      
      
      (stable)
      
      
      Specific KDM inhibitor .
    • If H3K9me3

      
       AND HIF-1
      
      
      
      
      
      
      
      Non-specific (hits PHDs) .

Visualizing the Assessment Logic

The following diagram illustrates the decision tree for validating the specificity of 5-Br-Pic-HE.

Specificity_Assessment Start Compound: 5-Br-Pic-HE TSA Phase 1: Thermal Shift Assay (Target vs. PHD2) Start->TSA Binding Is Delta Tm > 2°C? TSA->Binding Panel Phase 2: Enzymatic Panel (KDM4 vs KDM5 vs PHD2) Binding->Panel Yes Discard Non-Binder / Inactive Binding->Discard No Selectivity Selectivity Index (SI) (Off-Target IC50 / Target IC50) Panel->Selectivity Cellular Phase 3: Cellular Western Blot (H3K9me3 vs HIF-1alpha) Selectivity->Cellular SI > 10 Outcome_Pan Pan-Inhibitor / Fragment (SI < 10, HIF stabilization) Selectivity->Outcome_Pan SI < 10 Outcome_Specific High Specificity Probe (SI > 50, No HIF stabilization) Cellular->Outcome_Specific No HIF-1a Cellular->Outcome_Pan HIF-1a Induced

Caption: Decision tree for validating 5-Br-Pic-HE specificity. Green path indicates success; red indicates promiscuity characteristic of simple picolinamides.

References

  • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry. Link

    • Context: Establishes the picolinamide scaffold as a key inhibitor class for KDMs.
  • Hopkinson, R. J., et al. (2013). "Isomers of KDM4 inhibitors: the importance of being specific." ChemMedChem. Link

    • Context: Discusses the structural requirements for specificity in pyridine-carboxamide inhibitors.
  • Chowdhury, R., et al. (2011). "The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases." EMBO Reports. Link

    • Context: Provides standard protocols for 2-OG competition assays and selectivity panels.
  • McDonough, M. A., et al. (2010). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." PNAS. Link

    • Context: Structural basis for picolinamide binding to the PHD2 active site (the primary off-target).

Sources

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Retrosynthesis Analysis

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Method

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Reactant of Route 2
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